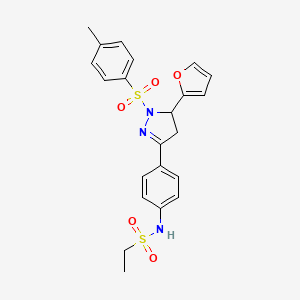

N-(2-氨甲酰苯基)-3-甲氧基异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

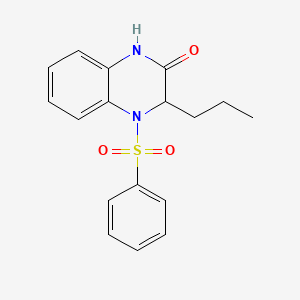

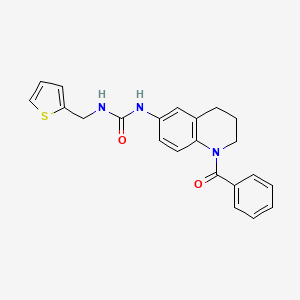

“N-(2-carbamoylphenyl)-3-methoxyisoxazole-5-carboxamide” is a complex organic compound. Based on its name, it likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also seems to have a carbamoyl group (NH2CO-) and a methoxy group (OCH3) attached to it.

Synthesis Analysis

The synthesis of such compounds often involves the reaction of appropriate precursors under specific conditions. For instance, the synthesis of carbamoyl-containing compounds often requires a two-step sequence involving activated carboxylic acid ester, which then undergoes aminolysis .

Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific groups present in the molecule. For instance, the isoxazole ring is known to participate in various reactions, including nucleophilic and electrophilic substitutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and its electronic structure .

科学研究应用

合成和表征

N-(2-氨甲酰苯基)-3-甲氧基异恶唑-5-甲酰胺的研究重点是其合成和表征。Hassan 等人(2014 年)的一项研究重点是合成相关化合物,通过元素和光谱分析探索它们的结构建立,这可能适用于所讨论的化合物 (Hassan, Hafez, & Osman, 2014)。

抗肿瘤活性

Stevens 等人(1984 年)的研究讨论了结构相关的咪唑四嗪的抗肿瘤特性,表明在这种情况下的 N-(2-氨甲酰苯基)-3-甲氧基异恶唑-5-甲酰胺的潜在适用性 (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984)。

抗菌评价

Pitucha 等人(2011 年)研究了相关的 N-取代甲酰胺衍生物的抗菌特性,表明 N-(2-氨甲酰苯基)-3-甲氧基异恶唑-5-甲酰胺在抗菌剂领域具有潜在的研究途径 (Pitucha, Kosikowska, Urszula, & Malm, 2011)。

抗菌活性

Wang 等人(2012 年)对苯并[d]异噻唑衍生物的研究,包括它们的合成、晶体结构分析和抗菌活性评价,提供了对 N-(2-氨甲酰苯基)-3-甲氧基异恶唑-5-甲酰胺的潜在抗菌应用的见解 (Wang, Xiang-hui, Lin, Qiang, Yin, Xue-Qiong, You, Cheng-Hang, & Yang, Jian-xin, 2012)。

异恶唑衍生物和免疫抑制

Knecht 和 Löffler(1998 年)探讨了异恶唑衍生物对二氢乳清酸脱氢酶的影响,二氢乳清酸脱氢酶是嘧啶合成中至关重要的酶。这项研究可能与理解 N-(2-氨甲酰苯基)-3-甲氧基异恶唑-5-甲酰胺在类似途径中的生化影响有关 (Knecht & Löffler, 1998)。

未来方向

The future research directions would depend on the current state of knowledge about the compound. If it’s a new compound, initial studies might focus on understanding its properties and potential applications. If it’s already known, research might focus on exploring new applications or improving existing ones .

属性

IUPAC Name |

N-(2-carbamoylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-18-10-6-9(19-15-10)12(17)14-8-5-3-2-4-7(8)11(13)16/h2-6H,1H3,(H2,13,16)(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPFCCZSSJZIHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-3-methoxyisoxazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2372941.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2372947.png)

![2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2372950.png)

![N-allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2372952.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2372958.png)

![(5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2372960.png)